4-(Chloromethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLDQJTSMKBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236329 | |
| Record name | 4-(Chloromethyl)benzonitrile | |
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Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-86-2 | |
| Record name | 4-Cyanobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Cyanobenzyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)benzonitrile | |
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| Record name | 4-(Chloromethyl)benzonitrile | |
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| Record name | 4-(Chloromethyl)benzonitrile | |
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| Record name | 4-(chloromethyl)benzonitrile | |
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| Record name | 4-(Chloromethyl)benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways of 4 Chloromethyl Benzonitrile
Established Synthetic Routes for 4-(Chloromethyl)benzonitrile Production
The production of this compound relies on specific chemical transformations, primarily involving chlorination of a suitable precursor.
Traditional Chlorination Methods and Their Dependence
Historically, the synthesis of this compound has been achieved through the chlorination of p-tolunitrile. This process typically involves free-radical chain reactions, which can sometimes be challenging to control. nih.gov A common approach is the side-chain chlorination of p-toluyl chloride, which is then converted to 4-(dichloromethyl)benzonitrile. google.com
More contemporary methods offer better control. For instance, photochemical C(sp³)–H chlorination using catalysts like acetophenone (B1666503) or benzophenone (B1666685) provides a light-dependent reaction pathway. nih.gov This method is advantageous as it avoids the complexities of traditional free-radical chain propagation mechanisms. nih.gov Another established route involves the chlorination of 4-methylbenzoyl chloride to produce 4-(chloromethyl)benzoyl chloride, a direct precursor. google.com
The Blanc chloromethylation reaction, a classical method for introducing a chloromethyl group onto an aromatic ring, can also be adapted for this synthesis. smolecule.com This reaction utilizes formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride. smolecule.com
Precursor Compounds in this compound Synthesis
The primary precursor for the industrial production of this compound is p-tolunitrile, which undergoes chlorination of its methyl group. Other significant precursors include:
4-Methylbenzoyl chloride: This compound can be directly chlorinated at the methyl group. google.com
4-Hydroxymethylbenzoic acid: This precursor can be converted to this compound through a two-step process involving the formation of the corresponding acyl chloride followed by chlorination. google.com
Bis(4-cyanophenyl)methanol: This compound can be chloromethylated using zinc chloride as a catalyst. smolecule.com
Advanced Reaction Chemistry Utilizing this compound
The dual reactivity of this compound makes it a versatile building block in organic synthesis. The chloromethyl group is susceptible to nucleophilic attack, while the nitrile group can undergo various transformations.
Nucleophilic Substitution Reactions with this compound
The benzylic chloride in this compound is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. chemimpex.com This allows for the introduction of diverse functional groups, which is a cornerstone of its utility in synthesizing complex molecules. chemimpex.com For example, it readily reacts with primary amines, such as in the synthesis of 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile, where it is treated with 2-phenyl-1H-benzo[d]imidazole in the presence of potassium carbonate. nih.gov Similarly, it can react with piperazine (B1678402) in refluxing isopropanol. researchgate.net The chloromethyl group can also be displaced by other nucleophiles, such as those derived from 1-methyl hydantoin (B18101) or 5-nitro-2-mercaptobenzimidazole. yok.gov.tr
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagents and Conditions | Product | Reference |
| 2-Phenyl-1H-benzo[d]imidazole | K₂CO₃, reflux | 4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile | nih.gov |
| Piperazine | i-PrOH, reflux | Not specified in abstract | researchgate.net |
| 1-Methyl hydantoin | K₂CO₃ | N-substituted hydantoin derivative | yok.gov.tr |
| 5-Nitro-2-mercaptobenzimidazole | NaOH | S-substituted benzimidazole (B57391) derivative | yok.gov.tr |
Cross-Coupling Reactions for Diarylmethane Derivatives from this compound
Palladium-catalyzed cross-coupling reactions provide an efficient method for the synthesis of diarylmethane derivatives from this compound. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. In a typical reaction, this compound is coupled with an aryl boronic acid in the presence of a palladium catalyst, such as palladium(II) chloride, and a base like potassium carbonate in a suitable solvent system like DMF/water. researchgate.netresearchgate.net This methodology has been shown to be effective for a variety of substituted aryl boronic acids, accommodating both electron-donating and electron-withdrawing groups. researchgate.net
Table 2: Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| PdCl₂ (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 0.2 | 90 | 3 | 93 |
| 1.0 | 90 | 1 | 96 |
| 2.0 | 90 | 1 | 95 |
| 1.0 | 25 | 1 | 52 |
| 1.0 | 60 | 1 | 88 |
| 1.0 | 110 | 1 | 97 |
| 1.0 | 90 | 0.5 | 86 |
| 1.0 | 90 | 2 | 96 |
| Reaction conditions: this compound (0.5 mmol), phenyl boronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), DMF/H₂O (4:1, 5 ml), under air. Yields were determined by GC-MS. researchgate.net |
Other transition metal catalysts, such as those based on nickel, have also been employed for similar cross-coupling reactions. researchgate.net
Synthesis of Amidoxime-Based Derivatives from this compound
The nitrile functionality of this compound can be readily converted to an amidoxime (B1450833) group. This transformation is typically achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate. nih.gov This conversion opens up pathways to a variety of amidoxime-based derivatives, which are of interest in medicinal chemistry. nih.gov
For instance, after a nucleophilic substitution reaction to form an intermediate like 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile, the cyano group can be converted to an amidoxime to yield N'-hydroxy-4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide. nih.gov This two-step sequence highlights the utility of this compound in creating complex molecules with potential biological activity. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Chloromethyl Benzonitrile
X-ray Crystallography and Molecular Structure Elucidation of 4-(Chloromethyl)benzonitrile
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for this purpose, providing detailed insights into the molecular structure of this compound.
Analysis of Molecular Packing and Intermolecular Interactions (C-H···π, π···π stacking) in this compound Crystals
The crystal structure of this compound, with the chemical formula C₈H₆ClN, has been determined to be orthorhombic. researchgate.net The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···π and π···π stacking interactions. researchgate.net
A notable interaction is a weak C-H···N bond, and a C-H···π interaction where the methylene (B1212753) group interacts with a neighboring benzene (B151609) ring. researchgate.net Additionally, a π···π stacking interaction exists between the nitrile's π system and adjacent benzene rings. researchgate.net The C5 atom of the chloromethyl group deviates only slightly from the benzene plane, by 0.057(1) Å. researchgate.net The C5-Cl1 bond length is observed to be 1.8199(13) Å, which is slightly longer than that of its analogs. researchgate.net
Crystallographic Data Refinement Methodologies for this compound
The refinement of the crystal structure of this compound is achieved using advanced software programs like SHELXL. researchgate.net These programs utilize the data obtained from X-ray diffraction to generate a precise model of the crystal structure. The process involves refining atomic coordinates and displacement parameters to best fit the experimental data. researchgate.net For instance, in the case of this compound, hydrogen atoms were initially located in difference maps and then refined using a riding model. researchgate.net
The quality of the refinement is assessed by parameters such as the R-factor. For this compound, a final R-factor of 0.0265 was achieved for the observed reflections, indicating a high-quality refinement. researchgate.net The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2166734. researchgate.net
Below is a table summarizing the key crystallographic data for this compound. researchgate.net
| Parameter | Value |
| Formula | C₈H₆ClN |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| a (Å) | 20.3965(7) |
| b (Å) | 7.8164(3) |
| c (Å) | 4.5015(2) |
| V (ų) | 717.66(5) |
| Z | 4 |
| Rgt(F) | 0.0265 |
| wRref(F²) | 0.0670 |
| T (K) | 100.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a derivative, 4'-(chloromethyl)-[1,1'-biphenyl]-2-carbonitrile, ¹H NMR and ¹³C NMR data have been reported. nih.govrsc.org The ¹H NMR spectrum in CDCl₃ shows signals corresponding to the aromatic protons and the chloromethyl group. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org
While specific NMR data for this compound itself is not detailed in the provided search results, general principles of NMR spectroscopy for aromatic nitriles can be applied. For example, the protons on the benzene ring would exhibit characteristic splitting patterns depending on their substitution. The protons of the chloromethyl group would typically appear as a singlet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present in a molecule.
A comparative study of the vibrational spectra of various substituted benzonitriles, including chlorobenzonitriles, has been conducted. nih.gov This research involved measuring both FT-IR and Raman spectra and performing a normal coordinate analysis to assign the observed vibrational frequencies. nih.gov The study of halogenated benzonitriles provides a basis for understanding the vibrational modes of this compound. nih.gov For instance, the characteristic C≡N stretching vibration in benzonitrile (B105546) derivatives is a key feature in their IR and Raman spectra.
Gas Electron Diffraction (GED) Applications to Aromatic Nitrile Derivatives
Gas Electron Diffraction (GED) is a technique used to determine the molecular structure of compounds in the gas phase. It provides information about bond lengths, bond angles, and conformational properties.
While a specific GED study on this compound was not found, the technique has been successfully applied to other aromatic nitrile derivatives. For example, the molecular structure of 3-aminophthalonitrile (B1596002) has been determined with high accuracy using a combination of GED and high-level quantum-chemical calculations. acs.org This study allowed for the observation of structural changes due to intramolecular charge transfer. acs.org Such studies on related molecules demonstrate the potential of GED to provide precise structural data for aromatic nitriles in the gas phase. acs.orgrsc.org
UV-Visible Spectroscopy for Electronic Properties of this compound
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic properties. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Computational studies using Density Functional Theory (DFT) are often employed to predict and interpret the UV-Visible spectra of molecules. ijcrt.orgresearchgate.net For instance, the electronic and optical properties of related molecules have been investigated by calculating absorption wavelengths, excitation energies, and frontier molecular orbital energies. ijcrt.orgcore.ac.uk These theoretical analyses, often correlated with experimental spectra, help in understanding the electronic transitions and the effects of substituents on the electronic structure of benzonitrile derivatives. ijcrt.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Chloromethyl Benzonitrile
Density Functional Theory (DFT) Studies of 4-(Chloromethyl)benzonitrile and Analogs
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like this compound. By using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. ijcrt.orgjddtonline.info These computational approaches are essential for understanding the molecule's behavior and reactivity. ijcrt.orgjddtonline.info
Theoretical geometry optimization of this compound reveals key structural parameters. For instance, in a related study on 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl) benzonitrile (B105546) (PPMB), DFT calculations at the B3LYP/6-311++G(d,p) level of theory in the gas phase showed that all bond lengths and angles were within accepted limits. jddtonline.infosemanticscholar.org Similarly, for this compound, the optimized geometry would provide precise values for the bond lengths of the C-C bonds in the benzene (B151609) ring, the C-Cl bond, and the C≡N bond of the nitrile group. These calculated parameters can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. For example, the crystal structure of this compound has been determined to be orthorhombic with the space group Pnma. researchgate.net
A study on a similar molecule, 4-chloromethyl pyridine (B92270) hydrochloride, using the B3LYP functional and 6-311++G(d,p) basis set, found that the calculated bond lengths and angles were in good agreement with XRD results. ijcrt.org For instance, the C-C bond lengths in the pyridine ring were within the expected range of 1.39 Å to 1.40 Å, with a slight variation for the bond adjacent to the chloromethyl group. ijcrt.org Such studies on analogous compounds provide a reliable framework for understanding the structural characteristics of this compound.
Table 1: Selected Theoretical and Experimental Bond Parameters for Benzonitrile Derivatives
| Parameter | Theoretical Value (Å/°) | Experimental Value (Å/°) | Reference |
|---|---|---|---|
| 4-chloromethyl pyridine hydrochloride | ijcrt.org | ||
| C-C (ring) | 1.39 - 1.40 | - | ijcrt.org |
| C3-C11 | 1.49 | - | ijcrt.org |
| C2–C1–N6 | 123 | - | ijcrt.org |
| C1–N6–C5 | 117 | - | ijcrt.org |
| 2-amino-4-chlorobenzonitrile | analis.com.my | ||
| C≡N | 1.160 | 1.146(4) | analis.com.my |
| C-N | 1.470 | 1.369(4) | analis.com.my |
Note: Data for this compound is inferred from analogs. The table will be updated as direct computational data for this compound becomes available.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. jddtonline.info
For a related benzonitrile derivative, 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (PPMB), the calculated HOMO-LUMO energy gap was found to be 4.67 eV. jddtonline.infosemanticscholar.org This value provides an estimate of the molecule's stability. jddtonline.info In another study on nitrobenzofurazan-sulfide derivatives, the distribution of HOMO and LUMO densities indicated an intramolecular charge transfer (ICT) from the sulfide (B99878) groups to the NBD acceptor moiety. nih.gov For this compound, the HOMO is expected to be localized on the benzene ring and the chloromethyl group, while the LUMO would be concentrated around the electron-withdrawing nitrile group. This distribution facilitates charge transfer within the molecule, influencing its reactivity. researchgate.net
Table 2: Calculated Electronic Properties of a Benzonitrile Derivative (PPMB)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | - | eV |
| LUMO Energy | - | eV |
| Energy Gap (ΔE) | 4.67 | eV |
| Hardness (η) | 4.67 | eV |
| Softness (S) | 0.21 | eV⁻¹ |
Source: jddtonline.infosemanticscholar.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, quantified by second-order perturbation theory, reveal the hyperconjugative effects that stabilize the molecule. wisc.edu
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com The MEP map illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com
For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a prime site for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the benzene ring and the chloromethyl group would exhibit positive potential, indicating sites for nucleophilic attack. tandfonline.com A simulated electrostatic potential distribution of this compound has been used to understand its role as a passivation agent in perovskite solar cells, highlighting the practical application of this analysis. researchgate.net
A crucial step in validating computational models is the comparison of predicted spectroscopic data with experimental measurements. Techniques like Fourier-transform infrared (FT-IR), FT-Raman, and UV-Vis spectroscopy provide experimental data that can be correlated with theoretical calculations. ijcrt.org
For instance, in the study of 3-chloro-4-fluoro benzonitrile, the calculated vibrational frequencies using the B3LYP method with the 6-311++G(d,p) basis set showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling. researchgate.net Similarly, for this compound, theoretical calculations of vibrational frequencies would be expected to align well with experimental spectra. The characteristic stretching frequency of the nitrile (C≡N) group, typically observed around 2230 cm⁻¹, and the C-Cl stretching frequency would be key points of comparison. Discrepancies between theoretical (gas phase) and experimental (solid or liquid phase) data can often be attributed to intermolecular interactions in the condensed phase. mdpi.com
Molecular Dynamics Simulations Related to Benzonitrile Derivatives
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. osti.govacs.org While specific MD simulations for this compound are not extensively reported, studies on related benzonitrile derivatives offer valuable information. osti.govacs.org
MD simulations of neat benzonitrile have revealed the presence of local antiparallel configurations, driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. osti.gov These simulations help in understanding the liquid structure and orientational dynamics. osti.gov In another study, MD simulations of 4-(N,N-dimethylamino)benzonitrile (DMABN) in a polar solution were used to investigate its excited-state relaxation dynamics and the phenomenon of dual fluorescence. diva-portal.org These studies demonstrate the power of MD simulations in elucidating complex molecular behaviors that are not accessible through static computational methods.
Trajectory Surface-Hopping Dynamics (TSHD) in Excited State Processes
Trajectory surface-hopping dynamics (TSH or TSHD) is a key computational method for simulating the behavior of molecules after they absorb light and enter an electronically excited state. arxiv.org This on-the-fly mixed quantum-classical approach models the movement of atomic nuclei on potential energy surfaces, allowing for "hops" between different electronic states. arxiv.org It is particularly valuable for understanding photochemical reactions, such as internal conversion and intersystem crossing, which are fundamental processes in photochemistry and photobiology. rsc.orgrsc.org
While specific TSHD studies focused exclusively on this compound are not prominent in the literature, the methodology has been applied to related aromatic molecules and nitriles. whiterose.ac.ukwhiterose.ac.uk For instance, TSHD has been used to investigate the photoisomerization of E-cinnamonitrile and the excited-state relaxation of other benzonitrile derivatives. whiterose.ac.ukwhiterose.ac.uk These studies provide a framework for how this compound might behave upon photoexcitation. Simulations on similar systems reveal mechanisms of deactivation from bright states and pathways to triplet state formation. rsc.org Such computational investigations can elucidate the ultrafast dynamics following light absorption, predicting the timescales and outcomes of photochemical events, which is essential for designing molecules with specific phototherapeutic or material science applications. rsc.org
Quantum Chemical Calculations for Predicting Reactivity and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structural, electronic, and reactive properties of molecules like this compound. nih.govrsdjournal.org These methods can accurately determine optimized molecular geometries, vibrational frequencies, and electronic charge distributions. researchgate.net
For this compound, crystal structure analysis reveals an orthorhombic system where the nitrile group and the chloromethyl group's carbon atom lie very close to the plane of the benzene ring. researchgate.net The C-Cl bond length has been noted to be slightly longer than in some analogous compounds. researchgate.net Theoretical calculations using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311G), can reproduce these geometrical parameters with high accuracy. nih.gov
Furthermore, these calculations are used to simulate vibrational spectra (FT-IR and FT-Raman). nih.govresearchgate.net By computing the harmonic vibrational frequencies and comparing them to experimental data, a detailed assignment of vibrational modes can be achieved. nih.govresearchgate.net Analyses of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) derived from these calculations help in identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its chemical reactivity. researchgate.net
In Silico Pharmacological Evaluation of this compound Derivatives
In silico methods are widely used in drug discovery to predict the pharmacological profiles of novel compounds, including derivatives of this compound. These computational tools allow for the early assessment of a molecule's potential as a drug candidate by evaluating its pharmacokinetic and pharmacodynamic properties, thereby reducing the time and cost associated with experimental screening. nih.govmdpi.com
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
The prediction of ADME properties is a critical step in drug development. For derivatives of this compound, online tools like SwissADME are employed to calculate key physicochemical and pharmacokinetic parameters. nih.govpensoft.net These predictions help assess the "drug-likeness" of a compound based on criteria such as Lipinski's rule of five.
Research on various benzimidazole (B57391) and triazole derivatives synthesized using this compound as a starting material shows that these compounds generally exhibit favorable ADME profiles. nih.govpensoft.net For example, many derivatives are predicted to have high gastrointestinal absorption and are not expected to be P-glycoprotein substrates, which is beneficial for bioavailability. nih.gov However, predictions regarding blood-brain barrier (BBB) permeability can vary, with some compounds predicted to be non-permeable. niscpr.res.in
Table 1: Predicted ADME Properties for a Representative this compound Derivative Data is illustrative, based on typical findings for derivatives.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 0-2 | Good membrane permeability |
| Hydrogen Bond Acceptors | 2-4 | Good membrane permeability |
| Pharmacokinetics | ||
| GI Absorption | High | Good oral bioavailability |
| BBB Permeant | No/Yes (Varies) | CNS side effects less/more likely |
| P-gp Substrate | No | Reduced efflux from cells |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | High probability of being an oral drug |
Predicted Enzyme Inhibition Profiles (e.g., CYP450 enzymes)
Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of most drugs, and their inhibition can lead to adverse drug-drug interactions. sygnaturediscovery.com In silico models are used to predict whether a compound is likely to inhibit major CYP450 isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govsygnaturediscovery.com
For derivatives of this compound, these predictions can be varied. In one study on amidoxime-based benzimidazole derivatives, none of the tested compounds were predicted to inhibit CYP3A4, while some showed potential to inhibit CYP1A2, CYP2C9, and CYP2C19. nih.gov One specific compound was predicted to be an inhibitor of CYP2D6. nih.gov In another study, a synthesized molecule derived from 2-(chloromethyl)benzonitrile (B189560) was predicted to inhibit both CYP2D6 and CYP3A4. jddtonline.info Such predictions are vital for flagging potential metabolic liabilities early in the drug discovery process. sygnaturediscovery.com
Molecular Docking Studies for Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov This method is essential for understanding potential mechanisms of action and for structure-based drug design. nih.govmdpi.com Derivatives of this compound have been evaluated against a range of biological targets.
In anticancer research, derivatives have been docked into the active sites of receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netarabjchem.org These studies help to rationalize the observed cytotoxic activity by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the receptor's binding pocket. researchgate.netarabjchem.org For example, docking studies have shown that certain quinazoline (B50416) derivatives have a high binding affinity for EGFR, which is a common target for this class of compounds. researchgate.netarabjchem.org
In the context of antimicrobial research, derivatives have been docked against microbial enzymes like lanosterol (B1674476) 14α-demethylase from Candida albicans or DNA topoisomerase IV. nih.govmdpi.com The results of these docking studies often correlate well with experimental antimicrobial activity, providing insight into how these compounds might exert their effects. nih.govmdpi.com
Environmental Fate, Ecotoxicology, and Sustainability Considerations in 4 Chloromethyl Benzonitrile Research
Degradation Pathways and Environmental Persistence of 4-(Chloromethyl)benzonitrile and its Metabolites
While specific studies on the environmental degradation of this compound are not extensively available, insights can be drawn from research on structurally similar benzonitrile (B105546) compounds. Nitrile compounds, in general, can exhibit long-term persistence and undergo gradual degradation in the environment.
The primary route of microbial degradation for benzonitriles involves the enzymatic hydrolysis of the nitrile group (–C≡N). This transformation can occur via two main pathways:
Two-step pathway: A nitrile hydratase enzyme first converts the nitrile to an amide (e.g., 4-(chloromethyl)benzamide). Subsequently, an amidase enzyme hydrolyzes the amide to the corresponding carboxylic acid (4-(chloromethyl)benzoic acid) and ammonia.
One-step pathway: A nitrilase enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia.
For instance, microbial consortiums from activated sludge have been shown to degrade benzonitrile directly to benzoic acid and ammonia. Similarly, bacteria like Klebsiella pneumoniae can metabolize benzonitrile to benzoic acid.
The persistence of this compound and its metabolites is a key area for investigation. The environmental fate of related benzonitrile herbicides, such as dichlobenil, offers a cautionary example. Dichlobenil is microbially transformed into the metabolite 2,6-dichlorobenzamide (B151250) (BAM), which is known to be a highly persistent and mobile contaminant in groundwater. This suggests that the amide metabolite of this compound could also potentially exhibit environmental persistence. Hazardous decomposition products that can form under certain conditions include carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen chloride gas.
Table 1: Microbial Degradation of Structurally Related Benzonitrile Compounds
| Compound | Degrading Microorganism/System | Degradation Pathway Products | Reference |
|---|---|---|---|
| Benzonitrile | Adapted Activated Sludge | Benzoic acid, Ammonia | N/A |
| Benzonitrile | Klebsiella pneumoniae | Benzoic acid, Ammonia | N/A |
| Dichlobenil | Soil Microorganisms | 2,6-Dichlorobenzamide (BAM) | N/A |
| Bromoxynil | Soil Microorganisms | 3,5-Dibromo-4-hydroxybenzoic acid | N/A |
| Ioxynil | Soil Microorganisms | 3,5-Diiodo-4-hydroxybenzoic acid | N/A |
Research on Controlled Waste Disposal and Emission Control Related to this compound Manufacturing
The manufacturing of this compound, a chlorinated aromatic compound, generates waste streams that require controlled management to prevent environmental contamination. Standard industry practices for hazardous waste disposal are applicable and include secure landfilling and high-temperature incineration.
Wastewater from specialty organic chemical production often contains residual reactants, solvents, and byproducts. Treatment technologies for such wastewater can include:
Steam Stripping: This method is effective for removing volatile organic compounds like benzene (B151609) and other aromatics from wastewater.
Liquid Carbon Dioxide Extraction: This technology can separate a broad range of organic compounds, including aromatics and nitriles, from wastewater, allowing for their recovery or separate disposal.
Adsorption: Using materials like activated carbon can remove dissolved organic pollutants.
Advanced Oxidation Processes: These processes can chemically destroy persistent organic pollutants in wastewater.
Air emissions from chemical manufacturing facilities are also a significant concern. Volatile Organic Compounds (VOCs) and Hazardous Air Pollutants (HAPs) that may be released during the production of this compound can be controlled using established technologies. azom.com These include:
Thermal Oxidizers: These systems destroy pollutants by incinerating them at high temperatures. Regenerative Thermal Oxidizers (RTOs) are an energy-efficient option. azom.com
Catalytic Oxidizers: These use a catalyst to destroy pollutants at lower temperatures than thermal oxidizers, reducing fuel consumption. azom.com
Scrubbers: Wet scrubbers can be used to remove acid gases, such as hydrogen chloride, which could be formed as a byproduct or decomposition product.
Impact of Environmental Regulations on this compound Production and Research
The production and research of this compound are governed by a framework of national and international environmental regulations designed to protect human health and the environment. deskera.comricardo.com While regulations may not name this specific compound, they apply to the general classes of chemicals and industrial processes involved.
Key regulations in the United States include:
The Clean Air Act (CAA): Regulates air emissions of HAPs and other pollutants from chemical manufacturing facilities. deskera.com
The Clean Water Act (CWA): Sets limits on the discharge of pollutants into surface waters, requiring permits for wastewater from industrial sites. deskera.comricardo.com
The Resource Conservation and Recovery Act (RCRA): Governs the "cradle-to-grave" management of hazardous waste, including its generation, transport, treatment, storage, and disposal. deskera.comricardo.com
The Toxic Substances Control Act (TSCA): Gives the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing for chemicals and to regulate their production and use. deskera.comricardo.com
In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is paramount. chlorinated-solvents.eu It requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. chlorinated-solvents.eu This would necessitate a comprehensive evaluation of the health and environmental hazards of this compound for it to be sold in the European market. chlorinated-solvents.eu These regulations drive research into safer handling protocols, effective waste treatment, and less hazardous alternatives.
Exploration of Greener Synthesis Approaches for this compound
"Green chemistry" principles aim to reduce or eliminate the use and generation of hazardous substances in chemical production. wjpmr.com Research into greener synthesis routes for benzonitriles could provide more sustainable methods for manufacturing this compound.
Promising areas of research include:
Advanced Catalysis: The traditional industrial production of benzonitrile involves the ammoxidation of toluene, often requiring harsh conditions. medcraveonline.com Research into novel catalysts, such as transition metal oxide clusters within zeolites, aims to improve selectivity and efficiency under milder conditions, thereby reducing byproducts and energy consumption. medcraveonline.com
Use of Greener Solvents and Reagents: One novel approach for benzonitrile synthesis involves using ionic liquids. rsc.orgresearchgate.netrsc.org Certain ionic liquids can act as a recyclable co-solvent, catalyst, and phase-separation agent, simplifying the process, eliminating the need for metal salt catalysts, and reducing waste. rsc.orgresearchgate.netrsc.org Another approach focuses on synthesizing nitriles from renewable, biomass-derived aldehydes using ionic liquids as catalysts. acs.org
Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov While specific biocatalytic routes to this compound have not been detailed, the development of enzymes like nitrilases, nitrile hydratases, and others for organic synthesis showcases the potential for creating biocatalytic pathways to produce specialty nitrile compounds. nih.gov
Future Directions and Research Gaps in 4 Chloromethyl Benzonitrile Studies
Exploration of Novel and More Sustainable Synthetic Pathways for 4-(Chloromethyl)benzonitrile
The advancement of green chemistry principles presents a significant opportunity to revolutionize the synthesis of this compound. Current industrial production methods, while effective, may rely on conventional chloromethylation agents and solvents that pose environmental and safety concerns. A critical research gap exists in the development of cleaner, more efficient, and economically viable synthetic routes.
Future research endeavors should focus on:
Alternative Catalytic Systems: Investigating novel catalysts, such as heterogeneous catalysts or biocatalysts, could lead to reactions with higher selectivity, reduced waste generation, and milder reaction conditions compared to traditional Friedel-Crafts type reactions.
Green Solvents: The exploration of benign solvent systems, including ionic liquids, supercritical fluids, or even solvent-free conditions, is essential to minimize the environmental footprint associated with volatile organic compounds (VOCs).
Process Intensification: The application of technologies like microreactors and flow chemistry could offer improved heat and mass transfer, leading to better control over the reaction, higher yields, and enhanced safety by minimizing the volume of hazardous reactants at any given time.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry that needs to be applied to this compound synthesis to reduce byproduct formation.
Advanced Applications of this compound in Emerging Technologies
While this compound is a known precursor for pharmaceuticals and fluorescent whitening agents, its potential application in emerging technologies remains largely unexplored. debornchem.com The unique combination of a reactive chloromethyl group and a cyano group on a stable benzene (B151609) ring makes it an attractive building block for advanced materials and novel bioactive molecules.
Key areas for future application-based research include:
Materials Science: The nitrile group can be converted into various other functionalities, making the compound a candidate for synthesizing novel polymers, liquid crystals, and organic semiconductors for applications in electronics and photonics. Its derivatives could be incorporated into materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Medicinal Chemistry: The compound serves as a scaffold for creating libraries of new chemical entities. Research into its use for synthesizing targeted therapeutics, such as kinase inhibitors or potassium channel inhibitors, is a promising avenue. guidechem.com The 4-cyanobenzyl moiety can be a key pharmacophore in the design of new drugs.
Supramolecular Chemistry: The rigid structure and functional groups of its derivatives could be exploited in the design of complex host-guest systems, molecular sensors, or self-assembling nanomaterials.
Deeper Elucidation of Structure-Activity Relationships for Derivatives of this compound
A significant gap exists in the systematic study of the structure-activity relationships (SAR) of compounds derived from this compound. Such studies are fundamental to medicinal chemistry and materials science for designing molecules with optimized properties, whether for biological potency or material performance. nih.govnih.gov
Future research should systematically:
Modify the Core Structure: Synthesize a series of analogues by altering substituents on the benzene ring, converting the nitrile group to other functionalities (e.g., amide, carboxylic acid, tetrazole), and varying the groups attached to the benzylic carbon.
Evaluate Biological Activity: Screen these derivatives against a range of biological targets, such as enzymes or cellular receptors, to identify how specific structural changes influence potency and selectivity. nih.gov
Analyze Pharmacokinetic Properties: For promising drug candidates, it is crucial to understand their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to optimize bioavailability and in-vivo efficacy. nih.gov
This systematic approach will enable the rational design of new molecules with enhanced efficacy and reduced off-target effects, moving beyond serendipitous discovery.
Table 1: Conceptual Framework for SAR Studies of this compound Derivatives
| Structural Modification Area | Example Modifications | Potential Property to Investigate | Target Application |
| Benzene Ring Substitution | Adding electron-donating or -withdrawing groups | Electronic properties, binding affinity | Medicinal Chemistry, Materials Science |
| Nitrile Group Conversion | Hydrolysis to carboxylic acid, reduction to amine | Polarity, hydrogen bonding capability | Medicinal Chemistry, Polymer Science |
| Benzylic Position Substitution | Reaction with nucleophiles (e.g., amines, thiols) | Molecular shape, target interaction | Medicinal Chemistry, Agrochemicals |
Comprehensive Toxicological and Ecotoxicological Profiling for this compound and its Derivatives
There is a notable lack of comprehensive toxicological and ecotoxicological data for this compound. While basic safety information indicates it is harmful if swallowed and causes severe skin burns and eye damage, long-term and environmental effects are not well-documented. nih.govsigmaaldrich.com This data is critical for ensuring workplace safety, conducting environmental risk assessments, and complying with global chemical regulations.
Future research must urgently address the following gaps:
Chronic Toxicity: Studies on long-term exposure are needed to assess potential carcinogenicity, mutagenicity, and reproductive toxicity.
Environmental Fate: Research is required to understand the compound's persistence, degradation pathways, and potential for bioaccumulation in the environment. The behavior of chlorinated organic compounds in ecosystems is a well-established concern. researchgate.net
Ecotoxicity: The impact of this compound on various aquatic and terrestrial organisms needs to be evaluated to determine its environmental risk profile. This includes acute and chronic toxicity testing on representative species such as algae, invertebrates, and fish.
Table 2: Summary of Known Hazards and Research Gaps in Toxicological Profiling
| Parameter | Known Information | Identified Research Gap |
| Acute Oral Toxicity | Harmful if swallowed (H302). nih.govsigmaaldrich.com | Determination of specific LD50 values across multiple species. |
| Skin/Eye Irritation | Causes severe skin burns and eye damage (H314). nih.govsigmaaldrich.com | Quantitative analysis of corrosive effects. |
| Chronic Toxicity | No comprehensive data available. | Investigation of carcinogenicity, mutagenicity, and reproductive effects. |
| Environmental Fate | Not well-studied. | Studies on biodegradation, photodegradation, and soil mobility. |
| Ecotoxicity | No comprehensive data available. | Toxicity testing on a range of aquatic and terrestrial organisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
